molecular formula C11H13Cl3N2S B6248550 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride CAS No. 2408969-20-8

2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride

Cat. No.: B6248550
CAS No.: 2408969-20-8
M. Wt: 311.7
InChI Key:
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Description

2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride typically involves the formation of the thiazole ring followed by the introduction of the chlorophenyl and ethanamine groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction between 4-chlorobenzaldehyde and thiourea in the presence of a base can yield the thiazole ring, which can then be further functionalized .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives of the thiazole ring or chlorophenyl group .

Scientific Research Applications

2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the growth of bacteria or fungi by interfering with their cell wall synthesis or metabolic pathways. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Properties

CAS No.

2408969-20-8

Molecular Formula

C11H13Cl3N2S

Molecular Weight

311.7

Purity

95

Origin of Product

United States

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